C–Br Bond Dissociation Energy: Differential Cross-Coupling Reactivity vs. 6-Chloro and 6-Fluoro Analogs
The aromatic C(sp²)–Br bond dissociation energy (BDE) in aryl bromides is approximately 79.6 kcal/mol, compared to 94 kcal/mol for C(sp²)–Cl and ~126 kcal/mol for C(sp²)–F . This ~14.4 kcal/mol lower barrier versus the 6-chloro analog (CAS 1484999-98-5) translates to faster oxidative addition to Pd(0) catalysts, enabling Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings under milder conditions. For procurement decisions, this means the 6-bromo compound provides a kinetically competent coupling handle, whereas the 6-fluoro analog (CAS 1496266-65-9) is essentially inert toward Pd-catalyzed cross-coupling without specialized catalyst systems [1].
| Evidence Dimension | C(sp²)–Halogen bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C–Br BDE ≈ 79.6 kcal/mol (333 kJ/mol) |
| Comparator Or Baseline | 6-Chloro analog (CAS 1484999-98-5): C–Cl BDE ≈ 94 kcal/mol (393 kJ/mol); 6-Fluoro analog (CAS 1496266-65-9): C–F BDE ≈ 126 kcal/mol (527 kJ/mol) |
| Quantified Difference | ΔBDE (Br vs. Cl) = 14.4 kcal/mol lower; ΔBDE (Br vs. F) = 46.4 kcal/mol lower |
| Conditions | Gas-phase homolytic bond dissociation energies at 298 K (standard reference data). Applies to Pd(0)-catalyzed oxidative addition; validated across aryl halide cross-coupling literature. |
Why This Matters
The lower C–Br BDE directly predicts faster and more reliable Pd-catalyzed cross-coupling, enabling users to achieve higher conversion rates under milder conditions compared to the chloro or fluoro analogs.
- [1] OpenStax. (2023). 6.8 Describing a Reaction: Bond Dissociation Energies. Organic Chemistry. General discussion of C–X bond strengths and reactivity trends. View Source
